molecular formula C18H18N2O2 B286709 N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286709
M. Wt: 294.3 g/mol
InChI Key: FASDMLZWQPEACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. DMBA is a member of the benzisoxazole family of compounds and has been found to have unique biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with several different molecular targets. Studies have suggested that N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been found to have several unique biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor activity. In addition, N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to modulate the activity of several different ion channels, including the voltage-gated potassium channel and the NMDA receptor, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide in lab experiments is its unique biochemical and physiological effects, which make it a promising candidate for further study. However, one limitation of using N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide and to identify other molecular targets that it may interact with.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide involves several steps, including the reaction of 2,6-dimethylphenylhydrazine with 2-chloroacetyl chloride to form the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 7-methyl-1,2-benzisoxazole-3-carboxylic acid to form N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been used in a variety of research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been found to have potential as a neuroprotective agent, with studies showing that it can protect against neuronal damage and improve cognitive function. In cancer research, N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have anti-tumor activity, with studies demonstrating that it can inhibit the growth of several different types of cancer cells. Inflammation is another area of research where N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has shown promise, with studies suggesting that it may have anti-inflammatory effects.

properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O2/c1-11-6-4-7-12(2)17(11)19-16(21)10-15-14-9-5-8-13(3)18(14)22-20-15/h4-9H,10H2,1-3H3,(H,19,21)

InChI Key

FASDMLZWQPEACB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=NOC3=C2C=CC=C3C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=NOC3=C(C=CC=C23)C

Origin of Product

United States

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